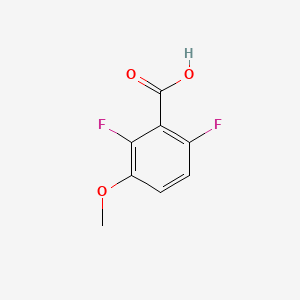

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of a hydroxybenzoic acid moiety and various substitutions on the aromatic ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 5-formylsalicylic acid and includes a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . Similarly, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by the presence of a hydroxybenzoic acid core with various substituents that influence their chemical behavior and interaction with biological targets. For example, the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows hydrogen-bonding interactions and a three-dimensional layered polymer structure . These structural analyses are crucial for understanding the potential binding mechanisms and reactivity of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the hydroxybenzoic acid scaffold. For instance, the olefination and bromination reactions mentioned in the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate and the oxidation step in the synthesis of 4-Amino-5-ethylsulfamoyl-2-methoxybenzoic acid highlight the reactivity of the aromatic ring and the substituents. These reactions are relevant for understanding how this compound might be synthesized and modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from their synthesis and molecular structure. The solubility, melting points, and stability of these compounds are influenced by their functional groups and overall molecular architecture. For example, the recrystallization of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate from ethanol suggests its solubility in organic solvents . The molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds indicates the importance of hydrogen bonding in the formation of supramolecular assemblies . These properties are important for the development of this compound as a pharmaceutical agent.

properties

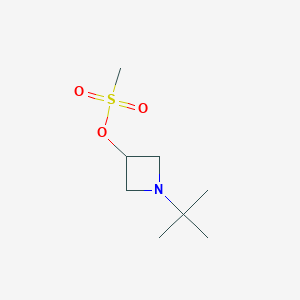

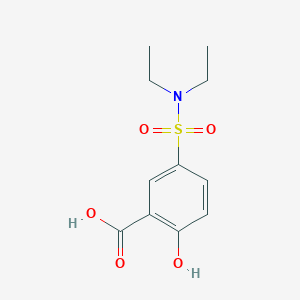

IUPAC Name |

5-(diethylsulfamoyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-12(4-2)18(16,17)8-5-6-10(13)9(7-8)11(14)15/h5-7,13H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBZQKQAUSKCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331388 |

Source

|

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66306-16-9 |

Source

|

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.